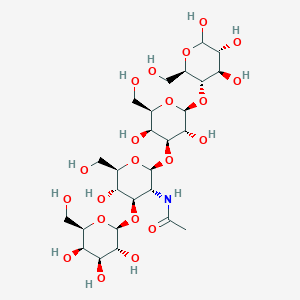

lacto-N-tetraose

Description

lacto-N-tetraose contains a this compound motif and is often attached to a R aglycon.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO21/c1-6(32)27-11-21(47-25-18(39)15(36)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)48-22-14(35)9(4-30)45-26(19(22)40)46-20-10(5-31)42-23(41)17(38)16(20)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18-,19-,20-,21-,22+,23?,24+,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQLFFDZXPOFPO-FSGZUBPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331554 | |

| Record name | Lacto-N-tetraose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

707.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14116-68-8 | |

| Record name | Lacto-N-tetraose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide: The Discovery and Historical Perspective of Lacto-N-tetraose

Executive Summary

This compound (LNT) is a prominent neutral human milk oligosaccharide (HMO) that has journeyed from an unidentified "bifidus factor" to a key bioactive component in infant nutrition and a subject of intense scientific research. This technical guide provides a comprehensive historical perspective on the discovery of LNT, detailing the pivotal milestones, the evolution of its characterization and synthesis, and the foundational experimental approaches that paved the way for our current understanding. From early observations of the unique gut microbiota of breastfed infants to its eventual isolation, structural elucidation, and modern biotechnological production, the story of LNT is a testament to the advancements in glycobiology and analytical chemistry. This document summarizes key quantitative data, outlines classical experimental methodologies, and provides visualizations of historical workflows and molecular structures to offer a thorough resource for professionals in the field.

Historical Perspective: From Observation to Isolation

The story of this compound begins not with its discovery, but with pioneering observations in pediatric health and microbiology at the turn of the 20th century.

Early Observations and the "Bifidus Factor"

Around 1900, pediatricians noted a significant difference in the health and survival rates of breastfed infants compared to those who were bottle-fed.[1][2] A key distinction was found in their intestinal flora; the feces of breastfed infants were predominantly colonized by a specific type of bacteria, later identified as Bifidobacterium.[1][2] This led to the hypothesis that human milk contained a specific "bifidus factor" that selectively promoted the growth of these beneficial microbes.[1][2]

Early research into this phenomenon began to focus on the unique composition of human milk. In the 1930s, a distinct carbohydrate fraction, which was not lactose, was identified and termed "gynolactose".[1][2] This marked the beginning of dedicated research into what would later be known as Human Milk Oligosaccharides (HMOs).

The Discovery and Isolation of this compound

The definitive isolation and identification of this compound occurred in 1954 .[1] This breakthrough was the result of concurrent and competitive research efforts. The team led by Richard Kuhn in Heidelberg, Germany, alongside the work of Jean Montreuil and his group in Lille, France, was instrumental in this discovery.[1] Using classic methods of chemical separation, they successfully isolated LNT from the complex mixture of HMOs and identified it as a key component of the "bifidus factor".[1]

The initial challenge was immense, as isolating individual oligosaccharides from the complex and variable mixture of human milk was a significant analytical hurdle.[3][4]

Structural Elucidation and Chemical Properties

Following its isolation, the next critical step was the determination of LNT's chemical structure.

Molecular Composition

LNT is a neutral tetrasaccharide, meaning it is composed of four sugar units.[5] Its systematic name is β-D-galactosyl-(1→3)-N-acetyl-β-D-glucosaminyl-(1→3)-β-D-galactosyl-(1→4)-D-glucose .[3]

The structure consists of two key disaccharide units:

-

Lactose (Galβ1–4Glc): Forms the reducing end of the molecule.[6]

-

Lacto-N-biose (Galβ1–3GlcNAc): Elongates the lactose unit.[3][6]

LNT is classified as a Type I chain oligosaccharide because of the β(1→3) linkage between the terminal galactose and the N-acetylglucosamine.[3] This distinguishes it from its common isomer, lacto-N-neotetraose (LNnT), which is a Type II chain featuring a β(1→4) linkage at the same position.[3][5]

Caption: Molecular composition of this compound (LNT).

Key Historical Milestones

The research and development timeline for LNT spans over a century, from initial observations to commercial production.

| Period/Year | Milestone | Key Researchers/Groups | Significance |

| ~1900 | Observation of different gut flora in breastfed vs. bottle-fed infants. | Moro, Tissier | Identified the prevalence of bifidobacteria in breastfed infants, leading to the "bifidus factor" concept.[1] |

| ~1930 | Identification of "gynolactose," a unique carbohydrate fraction in human milk. | Polonowski, Lespagnol | First indication of a complex sugar fraction beyond lactose in human milk.[1][2] |

| 1954 | Isolation and identification of this compound (LNT) . | Richard Kuhn, Jean Montreuil | First structural characterization of a key HMO and confirmation of its role as a bifidus growth factor.[1] |

| 1950s-1980s | Characterization of numerous other HMOs and their structures. | Various academic groups | Expanded the known library of HMO structures, establishing LNT as a core structure for many larger oligosaccharides.[1][7] |

| Late 20th Century | Development of chemical synthesis routes for LNT. | Multiple chemistry labs | Enabled the production of pure LNT for biological studies, though often with low yields.[6] |

| 2000s-Present | Development of enzymatic and microbial fermentation methods. | Industrial & Academic Biotech | Created scalable, high-yield production methods, making LNT available for commercial use.[3][8][9] |

| 2010s-Present | LNT receives "Generally Recognized as Safe" (GRAS) status. | Regulatory Bodies (e.g., FDA) | Approved for use as a food ingredient, particularly in infant formula, marking its transition from lab to market.[9][10] |

Evolution of Synthesis and Production Methods

The methods to obtain LNT have evolved dramatically, reflecting broader technological advancements.

| Method | Description | Advantages | Disadvantages |

| Isolation from Human Milk | The original method, involving complex fractionation and purification from pooled donor milk. | Source of the natural molecule. | Inaccessible in large quantities, complex and difficult separation, ethical and logistical challenges.[3][4] |

| Chemical Synthesis | Multi-step organic synthesis building the tetrasaccharide from monosaccharide precursors. | Produces high-purity, single-entity compounds crucial for research. | Often involves low overall yields, complex protection/deprotection steps, use of harsh reagents, not scalable for food-grade production.[6] |

| Enzymatic Synthesis | Uses specific glycosyltransferases to link sugar units together in a controlled manner. | High specificity, milder reaction conditions compared to chemical synthesis. | High cost and limited stability of enzymes can be a barrier to large-scale production.[9] |

| Microbial Fermentation | Genetically engineered microorganisms (e.g., E. coli) are programmed to produce LNT from simple sugars. | Highly scalable, cost-effective for large volumes, sustainable production process.[3][8][11] | Requires extensive downstream purification to remove microbial components and ensure product safety.[12] |

Experimental Protocols: A Historical Perspective

Conceptual Protocol: Isolation of LNT from Human Milk (c. 1950s)

The primary challenge was to separate neutral oligosaccharides from lactose, proteins, and fats. The workflow would have conceptually followed these steps:

-

Preparation of Milk Sample: Human milk was pooled. Casein was precipitated by acidification, and whey proteins were removed by heat denaturation or dialysis.

-

Removal of Lactose: The high concentration of lactose was a major obstacle. The most common method was crystallization of lactose from an ethanol solution, a tedious and often incomplete process.

-

Charcoal-Celite Column Chromatography: The remaining mixture of oligosaccharides was applied to a column packed with a mixture of activated charcoal and Celite.

-

Principle: Separation is based on the number of monosaccharide units. Monosaccharides (like residual glucose) and disaccharides (lactose) would elute first with water.

-

Elution: A gradient of increasing ethanol concentration in water was used to elute the oligosaccharides. Trisaccharides, tetrasaccharides (including LNT), and larger molecules would elute in successive fractions.

-

-

Paper Chromatography: Fractions collected from the column were analyzed and further purified using paper chromatography.

-

Principle: Compounds are separated based on their differential partitioning between a stationary phase (paper) and a mobile phase (solvent).

-

Analysis: The position of the separated sugars was visualized by spraying with reagents like silver nitrate or aniline phthalate, and their mobility was compared to known standards. LNT-containing fractions were identified and collected.

-

Caption: Conceptual workflow for the classical isolation of LNT.

Conceptual Protocol: Structural Characterization (c. 1950s-1960s)

Without modern NMR or mass spectrometry, structure elucidation was a complex puzzle solved with chemical and enzymatic methods.

-

Sugar Composition Analysis: The purified LNT was hydrolyzed with strong acid to break all glycosidic bonds. The resulting monosaccharides were then identified using paper chromatography by comparing their migration to pure standards of glucose, galactose, and glucosamine.

-

Methylation Analysis: This was the cornerstone technique for determining linkage positions.

-

Permethylation: All free hydroxyl groups on the LNT molecule were methylated (converted to -OCH₃).

-

Hydrolysis: The methylated LNT was acid-hydrolyzed, breaking the glycosidic bonds but leaving the methyl ethers intact.

-

Identification: The resulting partially methylated monosaccharides were identified. The positions lacking a methyl group were the original sites of linkage. For example, a 3,6-di-O-methyl-galactose would indicate it was linked at the 1, 2, and 4 positions.

-

-

Enzymatic Digestion: Specific enzymes (glycosidases) that cleave only certain linkages were used. For instance, a β-galactosidase could cleave a terminal galactose. By analyzing the products after digestion, the nature and anomeric configuration (α or β) of the terminal linkages could be inferred.

Conclusion

The discovery and historical study of this compound represent a microcosm of the progress in nutritional science and analytical chemistry over the past century. From a mysterious growth factor in early infant nutrition observations to a fully characterized and industrially produced bioactive compound, LNT's journey has been remarkable. The foundational work of early pioneers, relying on painstaking classical methods, laid the essential groundwork for modern research. Today, with a deep understanding of its structure and function, and the availability of scalable production methods, LNT continues to be a focal point for research into gut health, immune modulation, and cognitive development, underscoring the profound and lasting impact of human milk on lifelong health.

References

- 1. Historical Aspects of Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Historical aspects of human milk oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. layerorigin.com [layerorigin.com]

- 6. Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. layerorigin.com [layerorigin.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Human milk oligosaccharide this compound: Physiological functions and synthesis methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. science.food.gov.uk [science.food.gov.uk]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lacto-N-tetraose (LNT)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lacto-N-tetraose (LNT) is a prominent neutral human milk oligosaccharide (HMO) and a key component in the early diet of breastfed infants. As one of the foundational core structures of more complex HMOs, LNT is of significant interest for its role in establishing the infant gut microbiome, modulating the immune system, and its potential as a bioactive compound in various therapeutic applications. This guide provides a detailed technical overview of the chemical structure, stereochemistry, and methods for the structural elucidation of LNT.

Chemical Structure and Stereochemistry

This compound is a linear tetrasaccharide with the chemical formula C₂₆H₄₅NO₂₁.[1] It is composed of four monosaccharide units linked in a specific sequence and stereochemical configuration.

-

Monosaccharide Composition : The structure consists of two D-galactose (Gal) units, one N-acetyl-D-glucosamine (GlcNAc) unit, and one D-glucose (Glc) unit at the reducing end.[1][2]

-

Sequence and Glycosidic Linkages : The definitive structure of LNT is described by the following nomenclature: β-D-Galactosyl-(1→3)-β-N-acetyl-D-glucosaminyl-(1→3)-β-D-galactosyl-(1→4)-D-glucose .[1]

-

This sequence begins with a lactose (Galβ1-4Glc) core at the reducing end.

-

This lactose unit is elongated by a lacto-N-biose (Galβ1-3GlcNAc) moiety linked via a β(1→3) glycosidic bond.[3]

-

-

Stereochemistry : All glycosidic linkages in this compound are in the beta (β) configuration.[3][4] This specific anomeric configuration is critical for its recognition by specific enzymes, such as type I chain lacto-N-biosidases found in beneficial gut bacteria like Bifidobacterium infantis, and for its overall three-dimensional shape and biological function.[1] Because of the terminal Galβ(1→3)GlcNAc linkage, LNT is classified as a type I chain oligosaccharide.[1]

Physicochemical and Spectroscopic Data

The precise structure of LNT has been confirmed through extensive spectroscopic analysis. The data presented below are critical for the identification and quantification of LNT in complex biological mixtures.

Mass Spectrometry Data

High-resolution mass spectrometry is a primary tool for identifying LNT. The molecule is often analyzed in both positive and negative ion modes, with characteristic precursor and fragment ions.

| Parameter | Value | Ion Mode | Notes |

| Molecular Formula | C₂₆H₄₅NO₂₁ | - | |

| Molecular Weight | 707.63 g/mol | - | |

| Observed Mass (Isomer) | 730.241 m/z | Positive | Corresponds to the [M+Na]⁺ adduct of LNT and its isomer LNnT.[3] |

| Precursor Ion | 706.25 [M-H]⁻ | Negative | Used for targeted MS/MS analysis. |

| Precursor Ion | 752.26 [M+HCOO]⁻ | Negative | Formate adduct commonly observed in LC-MS. |

Table 1: Key Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra provides unambiguous structural confirmation, allowing differentiation from isomers like lacto-N-neotetraose (LNnT). The full assignment for LNT has been achieved using advanced 2D NMR techniques.[1][2][3][5]

| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| β-D-Gal (a) | H-1 | Value from source | C-1 |

| H-2 | Value from source | C-2 | |

| β-D-GlcNAc (b) | H-1 | Value from source | C-1 |

| H-2 | Value from source | C-2 | |

| β-D-Gal (c) | H-1 | Value from source | C-1 |

| H-2 | Value from source | C-2 | |

| α/β-D-Glc (d) | H-1 | Value from source | C-1 |

| H-2 | Value from source | C-2 |

Table 2: Representative Structure for ¹H and ¹³C NMR Chemical Shift Assignments of this compound. Complete and verified data are available in the cited literature, specifically from Jávor et al. (2023) in the International Journal of Molecular Sciences.[2][3]

Experimental Protocols for Structural Elucidation

The characterization of LNT requires sophisticated analytical techniques to determine its connectivity and stereochemistry, especially when differentiating it from its isomers.

Protocol 1: LC-MS/MS Analysis of this compound

This method describes the identification and quantification of LNT from a complex mixture, such as human milk, using Liquid Chromatography-Mass Spectrometry.

1. Sample Preparation (Human Milk): a. Thaw frozen milk samples at 4°C. b. Centrifuge the sample to separate the lipid layer. c. To the aqueous layer, add an equal volume of cold ethanol to precipitate proteins. Incubate at -20°C for 30 minutes. d. Centrifuge to pellet the precipitated proteins. e. The supernatant, containing the HMOs, is collected, dried under vacuum, and reconstituted in the initial LC mobile phase.

2. Chromatographic Separation:

- LC System: Dionex Ultimate 3000 RS HPLC or equivalent.[6][7]

- Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a HILIC-OH5 (2.1×150mm, 2.7µm), is effective.[6][7] Porous graphitized carbon (PGC) columns can also be used for isomer separation.[8]

- Mobile Phase A: Water with 20mM ammonium formate, pH 4.3.[6][7]

- Mobile Phase B: Acetonitrile.[6][7]

- Gradient: A linear gradient is employed, starting at a high concentration of organic solvent (e.g., 80% B) and decreasing over time to elute the polar oligosaccharides.

- Flow Rate: 0.2-0.4 mL/min.

3. Mass Spectrometric Detection:

- Mass Spectrometer: Q Exactive Plus hybrid FT mass spectrometer or equivalent.[6][7]

- Ionization Source: Heated Electrospray Ionization (HESI), typically in negative ion mode.[7]

- Scan Mode: Full scan mode (m/z 200-1500) at high resolution (e.g., 70,000) for accurate mass identification.[6][7]

- MS/MS Mode: Targeted MS/MS (or Parallel Reaction Monitoring - PRM) of the precursor ion (e.g., [M-H]⁻ at m/z 706.25).[7]

- Fragmentation: Use Collision-Induced Dissociation (CID). The resulting fragmentation pattern is compared against a known standard or literature data to confirm identity.

Protocol 2: NMR Spectroscopic Analysis

This protocol outlines the general workflow for confirming the structure of purified LNT using Nuclear Magnetic Resonance.

1. Sample Preparation: a. Lyophilize the purified LNT sample to remove water. b. Perform a deuterium exchange by dissolving the sample in high-purity D₂O (99.9%) and re-lyophilizing. Repeat this step 2-3 times to minimize the H₂O signal. c. Dissolve the final sample in D₂O for analysis. For observing exchangeable protons (e.g., NH, OH), a solvent mixture such as H₂O:D₂O (9:1) can be used.[2][3]

2. NMR Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for resolving signal overlap.[9]

- 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and identify anomeric protons (typically in the 4.4-5.2 ppm range).

- 2D Homonuclear Correlation Spectroscopy (COSY/TOCSY): Acquire COSY and TOCSY spectra to establish proton-proton spin systems within each monosaccharide residue.

- 2D Heteronuclear Correlation Spectroscopy (HSQC/HMBC):

- An HSQC spectrum is used to assign protons to their directly attached carbons.

- An HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations. These correlations across the glycosidic bond (e.g., from an anomeric proton of one residue to a carbon of the adjacent residue) are used to determine the linkage sequence.

- 2D NOESY/ROESY: A Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect (ROESY) spectrum reveals through-space correlations, which are used to confirm the β-configuration of the glycosidic linkages.

3. Data Analysis: a. Integrate and analyze the spectra using appropriate software. b. Assign all proton and carbon signals starting from the anomeric signals. c. Use the HMBC and NOESY/ROESY data to confirm the sequence (Gal-GlcNAc-Gal-Glc) and the specific linkage points and stereochemistry (β1-3, β1-3, β1-4).

Visualization of Structure and Relationships

Diagrams are essential for visualizing the complex structure of LNT and the workflow for its analysis.

Caption: Chemical structure of this compound.

Caption: Workflow for LNT structural elucidation.

References

- 1. Assignment of the 1H- and 13C-NMR spectra of eight oligosaccharides of the this compound and neotetraose series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Utilizing the 1H-15N NMR Methods for the Characterization of Isomeric Human Milk Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The chemical synthesis of human milk oligosaccharides: lacto-N-neotetraose (Galβ1→4GlcNAcβ1→ 3Galβ1→ 4Glc) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assignment of the 1H- and 13C-NMR spectra of eight oligosaccharides of the this compound and neotetraose series. | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. MASONACO - Human milk oligosaccharides [masonaco.org]

- 8. A Comparative Analysis of Milk Oligosaccharides via LC-MS: Globally Distributed Cattle Breeds and Native Northern Finncattle | MDPI [mdpi.com]

- 9. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Lacto-N-tetraose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-tetraose (LNT), a neutral tetrasaccharide, is a prominent human milk oligosaccharide (HMO) that plays a crucial role in infant nutrition and gut health. Its unique structure and biological activities have garnered significant interest in its potential applications in infant formula, prebiotics, and therapeutics. This technical guide provides a comprehensive overview of the core physicochemical properties of LNT, detailed experimental protocols for its analysis, and insights into its key biological signaling pathways. All quantitative data is summarized in structured tables, and complex biological and experimental workflows are visualized using diagrams in the DOT language.

Core Physicochemical Properties

This compound is a white to off-white, amorphous powder.[1] It is a reducing sugar due to the free anomeric center at the terminal glucose residue, which exists in equilibrium between the α and β anomers.[2]

General Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₂₆H₄₅NO₂₁ | [2] |

| Molecular Weight | 707.63 g/mol | [2] |

| IUPAC Name | β-D-galactopyranosyl-(1→3)-N-acetyl-β-D-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose | [2] |

| CAS Number | 14116-68-8 | [2] |

| Appearance | White to off-white powder | [1] |

Solubility

Table 1: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 400 mg/mL | 25 | [1] |

| Organic Solvents | Poor | Not specified | [1] |

Stability

This compound is reported to be stable for at least 24 months when stored at room temperature.[1] A study on a mixture of human milk oligosaccharides, including LNT, demonstrated stability for up to 12 months under both real-time (25°C and 60% relative humidity) and accelerated (40°C and 75% relative humidity) conditions. The pH of a 5% (w/v) solution of LNT in water has been reported to be in the range of 4.0 to 4.6.[1] While specific kinetic data on the degradation of LNT at various pH values is limited, it is known to be resistant to the low pH of the stomach, allowing it to reach the colon largely intact.

Table 2: Stability of this compound

| Condition | Observation | Reference(s) |

| Storage at room temperature | Stable for at least 24 months | [1] |

| 5% solution in water | pH 4.0 - 4.6 | [1] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural characterization of LNT. The following tables provide assigned chemical shifts for the monosaccharide residues of LNT in D₂O.

Table 3: ¹H NMR Chemical Shifts (ppm) of this compound in D₂O

| Residue | H-1 | H-2 | H-3 | H-4 | H-5 | H-6a | H-6b |

| β-D-Gal (1→3) | 4.48 | 3.53 | 3.63 | 3.91 | 3.67 | 3.78 | 3.78 |

| β-D-GlcNAc (1→3) | 4.70 | 3.85 | 3.72 | 3.59 | 3.51 | 3.89 | 3.75 |

| β-D-Gal (1→4) | 4.45 | 3.52 | 3.62 | 3.90 | 3.65 | 3.77 | 3.77 |

| α-D-Glc | 5.23 | 3.59 | 3.72 | 3.42 | 3.82 | 3.80 | 3.75 |

| β-D-Glc | 4.67 | 3.28 | 3.50 | 3.42 | 3.48 | 3.80 | 3.75 |

| Note: Chemical shifts can vary slightly depending on experimental conditions such as temperature and pH. |

Table 4: ¹³C NMR Chemical Shifts (ppm) of this compound in D₂O

| Residue | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |

| β-D-Gal (1→3) | 104.1 | 72.1 | 73.6 | 69.8 | 76.1 | 62.1 |

| β-D-GlcNAc (1→3) | 102.0 | 56.5 | 83.1 | 69.0 | 76.9 | 61.8 |

| β-D-Gal (1→4) | 104.0 | 72.0 | 73.5 | 79.5 | 76.0 | 62.0 |

| α-D-Glc | 92.8 | 72.5 | 73.8 | 70.5 | 72.4 | 61.7 |

| β-D-Glc | 96.7 | 75.1 | 76.8 | 70.5 | 76.8 | 61.7 |

| Note: Chemical shifts can vary slightly depending on experimental conditions. |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of LNT. In positive ion mode, it is often detected as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

Table 5: ESI-MS/MS Fragmentation of this compound ([M+Na]⁺, m/z 730.2)

| Fragment Ion (m/z) | Putative Structure/Loss |

| 568.2 | [M+Na - Gal]⁺ |

| 527.2 | [M+Na - GlcNAc]⁺ |

| 406.1 | [Gal-GlcNAc-Gal+Na]⁺ |

| 365.1 | [Gal-GlcNAc+Na]⁺ |

| 244.1 | [Gal-Glc+Na]⁺ |

| 228.1 | [GlcNAc+Na]⁺ |

| 185.1 | [Gal+Na]⁺ |

| 163.1 | [Glc+Na]⁺ |

| Note: Fragmentation patterns can vary depending on the instrument and collision energy. |

Experimental Protocols

Determination of Aqueous Solubility (Temperature Dependence)

This protocol outlines a general method for determining the temperature-dependent solubility of LNT in water.

Materials:

-

This compound

-

Distilled or deionized water

-

Temperature-controlled water bath or incubator

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system

Procedure:

-

Prepare saturated solutions of LNT in water at various temperatures (e.g., 20, 30, 40, 50, and 60°C). To do this, add an excess amount of LNT to a known volume of water in sealed vials.

-

Equilibrate the vials in a temperature-controlled water bath or incubator for at least 24 hours with intermittent vortexing to ensure equilibrium is reached.

-

After equilibration, visually confirm the presence of undissolved solid LNT.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes at the respective equilibration temperature to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it gravimetrically with water to a concentration suitable for HPAEC-PAD analysis.

-

Quantify the concentration of LNT in the diluted supernatant using a validated HPAEC-PAD method with an external calibration curve.

-

Calculate the original concentration of LNT in the saturated solution to determine the solubility at that temperature.

-

Plot the solubility (in mg/mL or mol/L) as a function of temperature.

Assessment of pH Stability

This protocol provides a general method for assessing the stability of LNT at different pH values over time.

Materials:

-

This compound

-

A series of buffers with different pH values (e.g., pH 2, 4, 6, 8, 10)

-

Temperature-controlled incubator

-

HPAEC-PAD system

Procedure:

-

Prepare stock solutions of LNT in each of the different pH buffers at a known concentration.

-

Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Immediately neutralize the aliquot if necessary and dilute it to a concentration suitable for HPAEC-PAD analysis.

-

Quantify the remaining concentration of intact LNT in each sample using a validated HPAEC-PAD method.

-

Plot the concentration of LNT as a function of time for each pH.

-

Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

-

Plot the degradation rate constant as a function of pH to determine the pH stability profile.

HPAEC-PAD Analysis of this compound

This protocol provides a detailed method for the quantification of LNT using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and thermal compartment.

-

Pulsed Amperometric Detector with a gold working electrode and a pH-Ag/AgCl reference electrode.

-

Anion-exchange column (e.g., CarboPac™ PA1 or PA20).

Reagents:

-

Deionized water (18.2 MΩ·cm)

-

Sodium hydroxide (NaOH), 50% (w/w) solution

-

Sodium acetate (NaOAc), anhydrous

Procedure:

-

Mobile Phase Preparation:

-

Eluent A: Deionized water

-

Eluent B: 200 mM NaOH

-

Eluent C: 1 M NaOAc in 100 mM NaOH

-

-

Chromatographic Conditions:

-

Column: CarboPac™ PA20 (3 x 150 mm) with a guard column (3 x 30 mm)

-

Column Temperature: 30°C

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Gradient Elution:

-

0-2 min: 10% B

-

2-20 min: Gradient to 30% B

-

20-22 min: Gradient to 100% C (wash)

-

22-27 min: Hold at 100% C

-

27-28 min: Gradient to 10% B (re-equilibration)

-

28-35 min: Hold at 10% B

-

-

-

PAD Waveform:

-

A standard quadruple-potential waveform for carbohydrate detection should be used.

-

-

Standard Preparation:

-

Prepare a stock solution of LNT (1 mg/mL) in deionized water.

-

Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1 to 100 µg/mL).

-

-

Sample Preparation:

-

Dilute samples to fall within the range of the calibration curve.

-

Filter samples through a 0.22 µm syringe filter before injection.

-

-

Quantification:

-

Integrate the peak area corresponding to LNT and quantify using the external standard calibration curve.

-

Biological Signaling Pathways

This compound is not digested by human enzymes and reaches the colon where it selectively promotes the growth of beneficial bacteria, particularly Bifidobacterium longum subsp. infantis. It also directly interacts with host cells to modulate immune responses.

Metabolism by Bifidobacterium longum subsp. infantis

B. longum subsp. infantis possesses a specific gene cluster for the uptake and metabolism of LNT. LNT is transported into the cell via an ATP-binding cassette (ABC) transporter. Intracellularly, it is hydrolyzed by a β-galactosidase and a β-N-acetylhexosaminidase into its constituent monosaccharides (galactose, glucose, and N-acetylglucosamine), which then enter the central fermentative pathway of the bifidobacteria (the "bifid shunt").

Modulation of TNF-α Signaling

This compound has been shown to modulate inflammatory responses, in part through its interaction with the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. LNT can attenuate TNF-α-induced inflammation by interacting with the TNF receptor 1 (TNFR1). This can occur through two proposed mechanisms: inducing the shedding of the extracellular domain of TNFR1, which then acts as a decoy receptor for TNF-α, or by directly binding to TNFR1 and inhibiting the binding of TNF-α. Both mechanisms lead to a reduction in the downstream inflammatory signaling cascade.[3]

Conclusion

This compound possesses a unique set of physicochemical properties that contribute to its biological functions. Its high solubility and stability in aqueous environments allow it to transit through the upper gastrointestinal tract to the colon, where it exerts its prebiotic and immunomodulatory effects. The analytical methods detailed in this guide provide a framework for the accurate quantification and characterization of LNT, which is crucial for quality control in food applications and for further research into its therapeutic potential. The elucidation of its interactions with the gut microbiota and the host immune system opens up new avenues for the development of novel strategies for promoting gut health and managing inflammatory conditions. Further research is warranted to obtain more detailed quantitative data on its temperature-dependent solubility and pH stability to fully characterize this important human milk oligosaccharide.

References

- 1. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

The Core of Lacto-N-tetraose Biosynthesis in Mammary Glands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of lacto-N-tetraose (LNT), a key human milk oligosaccharide (HMO), within the mammary glands. This document details the enzymatic reactions, regulatory mechanisms, and relevant experimental methodologies, presenting quantitative data in structured tables and illustrating complex pathways and workflows using Graphviz diagrams.

Introduction to this compound (LNT)

This compound (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) is a prominent neutral core structure of type 1 human milk oligosaccharides.[1] Its presence in high concentrations in human milk underscores its physiological significance for the developing infant, including its role as a prebiotic to establish a healthy gut microbiome, an anti-adhesive antimicrobial, and an immune modulator.[2] The synthesis of LNT occurs in the Golgi apparatus of mammary epithelial cells during lactation, involving a sequential enzymatic process.[3]

The LNT Biosynthesis Pathway

The synthesis of LNT in the mammary gland is a two-step enzymatic extension of lactose (Galβ1-4Glc). This process is catalyzed by two key glycosyltransferases: a β-1,3-N-acetylglucosaminyltransferase (B3GNT) and a β-1,4-galactosyltransferase (B4GALT).

Step 1: Synthesis of Lacto-N-triose II (LNT II)

The initial step involves the transfer of an N-acetylglucosamine (GlcNAc) residue from the donor substrate UDP-GlcNAc to the C3 hydroxyl group of the galactose moiety of lactose. This reaction is catalyzed by a β-1,3-N-acetylglucosaminyltransferase, with B3GNT2 being a key enzyme identified in this process.[4]

Step 2: Synthesis of this compound (LNT)

The second step is the addition of a galactose (Gal) residue from the donor substrate UDP-Galactose to the C3 hydroxyl group of the newly added GlcNAc residue of LNT II. This reaction is catalyzed by β-1,4-galactosyltransferase 1 (B4GALT1).[5]

Quantitative Data

The efficiency of the LNT biosynthesis pathway is dependent on the kinetic properties of the involved enzymes and the availability of their substrates.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for the key human enzymes involved in LNT synthesis. It is important to note that these parameters were determined using recombinant enzymes and may vary in the cellular context of the mammary gland.

| Enzyme | Substrate | Acceptor | Apparent K_m_ | Apparent k_cat_ | Reference |

| B3GNT2 | UDP-GlcNAc | LacNAc | 216 ± 36 µM | 35.8 ± 0.7 min-1 | [6] |

| LacNAc | - | 8.99 ± 1.75 mM | [6] | ||

| B4GALT1 | UDP-Galactose | Lacto-N-triose II | Not specified | Not specified | |

| Lacto-N-triose II | - | 190 µM | Not specified | [7] |

Note: The K_m_ for B3GNT2 was determined with Lacto-N-acetyllactosamine (LacNAc) as the acceptor, which is structurally similar to the galactose terminus of lactose.

Substrate Concentrations

| Substrate | Typical Intracellular Concentration Range (various cell types) | Golgi Concentration | Reference |

| UDP-GlcNAc | 1-20 µM | Actively transported | [9] |

| UDP-Galactose | Not specified | Actively transported | [8] |

Regulation of LNT Biosynthesis

The synthesis of LNT is tightly regulated, primarily through hormonal signaling that controls the expression and activity of the key glycosyltransferases and the availability of substrates during lactation.

Hormonal Regulation

Prolactin and insulin are two of the primary hormones that govern lactation and, consequently, the synthesis of human milk oligosaccharides.

-

Prolactin: This hormone is essential for mammary gland development and the induction of milk protein gene expression.[10] Prolactin signaling occurs through the JAK2-STAT5 pathway, where phosphorylated STAT5 translocates to the nucleus and activates the transcription of target genes.[11][12] It is hypothesized that the genes encoding B3GNT2 and B4GALT1 are among the targets of STAT5 activation during lactation.

-

Insulin: Insulin signaling, primarily through the PI3K/Akt pathway, is crucial for glucose uptake and the synthesis of lactose and lipids in the mammary gland.[13] This pathway ensures the availability of glucose, the precursor for both lactose and the nucleotide sugars required for LNT synthesis.

Signaling Pathways

The interplay of signaling pathways ensures a coordinated regulation of LNT biosynthesis.

Experimental Protocols

Quantification of Glycosyltransferase Gene Expression in Mammary Tissue

This protocol outlines the steps for measuring the mRNA levels of B3GNT2 and B4GALT1 in mammary tissue or isolated mammary epithelial cells using quantitative real-time PCR (qRT-PCR).

1. RNA Extraction:

- Homogenize fresh or frozen mammary tissue (~50-100 mg) or cell pellets in a suitable lysis buffer (e.g., TRIzol).

- Extract total RNA following the manufacturer's protocol.

- Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

2. cDNA Synthesis:

- Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. qRT-PCR:

- Prepare a reaction mixture containing cDNA template, gene-specific primers for B3GNT2, B4GALT1, and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

- Perform the qPCR reaction in a real-time PCR system.

- Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes.

Glycosyltransferase Activity Assay

This protocol describes a general method for measuring the activity of B3GNT2 and B4GALT1 in mammary gland extracts using a non-radioactive, coupled-enzyme colorimetric assay.[8]

1. Preparation of Mammary Gland Extract:

- Homogenize fresh or frozen mammary tissue in a suitable buffer (e.g., 20 mM HEPES, pH 7.2) containing protease inhibitors.

- Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the soluble and microsomal fractions.

- Determine the total protein concentration of the extract.

2. Enzyme Reaction:

- Prepare a reaction mixture containing:

- Mammary gland extract (10-20 µg of total protein)

- Acceptor substrate (lactose for B3GNT2 assay; LNT II for B4GALT1 assay)

- Donor substrate (UDP-GlcNAc for B3GNT2; UDP-Gal for B4GALT1)

- Reaction buffer (e.g., 50 mM HEPES, pH 7.4, with 10 mM MnCl_2_)

- Incubate at 37°C for a defined period (e.g., 30-60 minutes).

3. UDP Detection:

- Stop the reaction and add a UDP detection reagent (e.g., UDP-Glo™ Assay kit). This reagent contains an enzyme that converts the UDP product to ATP.

- The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.

- Measure the luminescence using a luminometer. The signal is proportional to the amount of UDP produced and thus to the glycosyltransferase activity.

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of HMOs. This protocol outlines a method using hydrophilic interaction liquid chromatography (HILIC) with fluorescence detection after derivatization.[14]

1. Sample Preparation:

- Extract oligosaccharides from human milk or cell culture supernatant.

- Derivatize the reducing end of the oligosaccharides with a fluorescent label (e.g., 2-aminobenzamide) through reductive amination.

- Purify the labeled oligosaccharides to remove excess labeling reagent.

2. HPLC Separation:

- Inject the labeled sample onto a HILIC column.

- Elute the oligosaccharides using a gradient of an aqueous buffer (e.g., ammonium formate) and acetonitrile.

- Detect the fluorescently labeled oligosaccharides using a fluorescence detector.

3. Quantification:

- Identify the LNT peak by comparing its retention time to that of a pure LNT standard.

- Quantify the amount of LNT by integrating the peak area and comparing it to a standard curve generated with known concentrations of the LNT standard.

Conclusion

The biosynthesis of this compound in the mammary gland is a highly regulated and efficient process, crucial for providing the developing infant with the benefits of this important human milk oligosaccharide. A deeper understanding of the enzymatic machinery and the signaling pathways that control this process is vital for researchers in infant nutrition and for professionals in drug development who may seek to modulate or replicate these beneficial compounds. The experimental protocols provided herein offer a foundation for further investigation into this fascinating area of glycobiology.

References

- 1. Frontiers | Regulation of the JAK2-STAT5 Pathway by Signaling Molecules in the Mammary Gland [frontiersin.org]

- 2. Insulin signaling in fatty acid and fat synthesis: a transcriptional perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Human Milk Oligosaccharides: Protein Engineering Strategies for Improved Enzymatic Transglycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrated ‘omics analysis reveals human milk oligosaccharide biosynthesis programs in human lactocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Structures and mechanism of human glycosyltransferase β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an important player in immune homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic study of human beta-1,4-galactosyltransferase expressed in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of glucose on lactose synthesis in mammary epithelial cells from dairy cow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prolactin mediated intracellular signaling in mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prolactin regulates ZNT2 expression through the JAK2/STAT5 signaling pathway in mammary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Making milk: A new link between STAT5 and Akt1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Subcellular fractionation protocol [abcam.com]

The Abundance and Analysis of Lacto-N-tetraose: A Technical Guide

December 17, 2025

Introduction

Lacto-N-tetraose (LNT) is a prominent neutral human milk oligosaccharide (HMO) that plays a crucial role in infant health. As a core structure of many larger HMOs, LNT is of significant interest to researchers in nutrition, microbiology, and drug development.[1] Its prebiotic activity, particularly in promoting the growth of beneficial gut bacteria such as Bifidobacterium longum subspecies infantis, and its potential to modulate the immune system and inhibit pathogen binding, underscore its importance.[2] This technical guide provides an in-depth overview of the natural sources and abundance of LNT, detailed methodologies for its quantification, and a summary of its known biological signaling pathways.

Natural Sources and Abundance of this compound

The concentration of LNT varies significantly across different mammalian species and is most abundant in human milk. Its concentration in human milk is dynamic, changing throughout the stages of lactation.

Human Milk

Human milk is the primary natural source of LNT. The concentration is highest in colostrum, the initial milk produced after birth, and gradually decreases as the milk matures.[3][4] Total HMO concentrations in human milk can range from 8 to 23 g/L during lactation.[5]

Animal Milk

The milk of domestic animals contains significantly lower concentrations of oligosaccharides compared to human milk, and LNT is present in much smaller quantities.[6] This highlights the unique composition of human milk and the evolutionary significance of HMOs for infant development.

Microbial Production

Due to the limited availability and complexity of sourcing LNT from human milk, microbial fermentation has emerged as a viable and scalable alternative.[1] Genetically engineered strains of Escherichia coli have been successfully used to produce high titers of LNT. These processes often involve the chromosomal integration of key glycosyltransferase genes to create stable, plasmid-free production strains. Recent advancements in metabolic and transporter engineering have led to significant improvements in yield, with fed-batch cultivation producing substantial quantities of LNT.[7][8]

| Source | Sample Type | This compound (LNT) Concentration (g/L) | Reference |

| Human | Pooled Milk | 0.68 ± 0.27 | [9] |

| Colostrum | Higher than mature milk | [3][4] | |

| Mature Milk | Lower than colostrum | [3][4] | |

| Bovine (Cow) | Pooled Milk | 0.012 ± 0.003 (LNT + LNnT) | [9] |

| Caprine (Goat) | Pooled Milk | 0.187 ± 0.367 (LNT + LNnT) | [9] |

| Ovine (Sheep) | Pooled Milk | 0.036 ± 0.025 (LNT + LNnT) | [9] |

| Microbial | E. coli (Fed-batch) | up to 42.38 | [7] |

| E. coli (Fed-batch) | up to 12.72 | [10] |

Experimental Protocols for Quantification

Accurate quantification of LNT in various matrices is essential for research and quality control. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation from Milk

-

Defatting: Centrifuge the milk sample (e.g., 4,000 x g for 15 minutes at 4°C) to separate the fat layer.

-

Protein Precipitation: Collect the aqueous layer and add ethanol to a final concentration of approximately 67% to precipitate proteins.

-

Centrifugation: Centrifuge the sample (e.g., 12,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing oligosaccharides and lactose.

-

Dilution: Dilute the supernatant with deionized water before analysis.

High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection

This method is suitable for quantifying relatively high concentrations of LNT.

-

Column: A column with an amino-based stationary phase (e.g., Chromolith® NH2) is commonly used for carbohydrate analysis.

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) is typically employed.

-

Flow Rate: A flow rate of around 0.5 mL/min is common.

-

Column Temperature: The column is often heated to around 40°C to improve peak shape and reduce viscosity.

-

Detection: Refractive Index (RI) detection is used, which is sensitive to changes in the bulk refractive index of the mobile phase caused by the analyte.

-

Quantification: LNT concentration is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of a pure LNT standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of LNT and for analyzing complex mixtures.

-

Chromatography:

-

Column: A graphitic carbon column (e.g., Hypercarb) is effective for separating oligosaccharide isomers.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid (e.g., 0.1%), is used to elute the analytes.

-

Flow Rate: A typical flow rate is around 0.2 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for oligosaccharides.

-

Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of LNT and one or more of its characteristic fragment ions to monitor, which provides high specificity.

-

-

Sample Preparation for LC-MS: For improved sensitivity, samples can be reduced with sodium borohydride (NaBH₄) to convert the reducing end of the oligosaccharides to alditols prior to analysis.[11]

Signaling and Metabolic Pathways

LNT exerts its biological effects through various mechanisms, including direct interaction with host cells and by serving as a selective substrate for beneficial gut microbes.

Attenuation of TNF-α-Induced Inflammation

While direct studies on LNT are ongoing, research on its isomer, lacto-N-neotetraose (LNnT), suggests a mechanism for attenuating inflammation. Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that signals through its receptor, TNFR1. LNnT has been shown to interfere with this signaling cascade. It is proposed that some HMOs can either induce the shedding of the soluble TNFR1 from the cell surface, which then acts as a decoy receptor for TNF-α, or directly bind to TNFR1, preventing TNF-α from binding and initiating the inflammatory response.[12]

Caption: Proposed mechanism of LNT/LNnT in attenuating TNF-α-induced inflammation.

Metabolic Pathway in Bifidobacterium infantis

Bifidobacterium longum subspecies infantis is exceptionally well-adapted to utilize HMOs, including LNT. It possesses a specific metabolic pathway to import and catabolize LNT, giving it a competitive advantage in the infant gut. LNT is transported into the cell via an ATP-binding cassette (ABC) transporter. Intracellularly, a series of glycosyl hydrolases break down LNT into its constituent monosaccharides (galactose, N-acetylglucosamine, and glucose), which then enter the central fermentative pathway of the bifidobacteria, known as the "bifid shunt."[13][14]

Caption: Metabolic pathway of this compound utilization by Bifidobacterium infantis.

Conclusion

This compound is a key bioactive component of human milk with significant potential for application in infant nutrition and therapeutics. Understanding its natural abundance and the methods for its quantification is crucial for advancing research in this field. The microbial production of LNT offers a promising avenue for its large-scale availability, enabling further investigation into its mechanisms of action and its role in human health. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important human milk oligosaccharide.

References

- 1. Human milk oligosaccharide this compound: Physiological functions and synthesis methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Human milk microbiota and oligosaccharides in colostrum and mature milk: comparison and correlation [frontiersin.org]

- 4. Human milk microbiota and oligosaccharides in colostrum and mature milk: comparison and correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Goat Milk Oligosaccharides: Their Diversity, Quantity, and Functional Properties in Comparison to Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly efficient production of this compound in plasmid-free Escherichia coli through chromosomal integration of multicopy key glycosyltransferase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transporter Engineering Enables the Efficient Production of Lacto- N-triose II and Lacto- N-tetraose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of neutral human milk oligosaccharides by graphitic carbon HPLC with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. frontiersin.org [frontiersin.org]

- 14. researchgate.net [researchgate.net]

The Biological Functions of Lacto-N-tetraose in Infants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lacto-N-tetraose (LNT) is a prominent neutral human milk oligosaccharide (HMO) that plays a crucial role in infant health and development. As a non-digestible carbohydrate, LNT's primary functions are mediated through its interactions with the infant's gut microbiota and immune system, with emerging evidence suggesting a role in neurodevelopment. This technical guide provides an in-depth analysis of the biological functions of LNT in infants, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Prebiotic Activity and Gut Microbiome Modulation

This compound is a selective prebiotic, primarily promoting the growth of beneficial gut bacteria, most notably Bifidobacterium longum subspecies infantis (B. infantis).[1][2] This subspecies has co-evolved with the composition of human milk and possesses specific metabolic pathways for the uptake and digestion of HMOs like LNT.[1]

Mechanism of Action

B. infantis utilizes a dedicated metabolic pathway to internalize and catabolize LNT.[3] This involves specific transporter proteins and intracellular glycosidases that cleave the glycosidic bonds of LNT, releasing monosaccharides that can then enter the bifidobacterial fermentation pathway.[1][3] The metabolism of LNT by B. infantis results in the production of short-chain fatty acids (SCFAs), such as acetate and lactate, which lower the intestinal pH, creating an environment that is less favorable for the growth of pathogenic bacteria.[3]

Quantitative Data on Gut Microbiota Modulation

A randomized controlled trial by Bosheva et al. (2022) investigated the effects of an infant formula supplemented with a blend of five HMOs, including LNT (0.29 g/L in one test group and 0.48 g/L in another), on the gut microbiota of healthy term infants.[4][5][6]

| Parameter | Control Group (CG) | Test Group 1 (TG1 - 1.5 g/L HMOs) | Test Group 2 (TG2 - 2.5 g/L HMOs) | Human Milk Fed Group (HMG) |

| Relative Abundance of Bifidobacterium | ||||

| Age 3 months | Baseline | Higher than CG | Higher than CG | Higher than CG |

| Age 6 months | Baseline | ~45% higher than CG | ~45% higher than CG | Approached by TGs |

| Relative Abundance of B. longum subsp. infantis | Lower | Higher than CG (p < 0.05) | Higher than CG (p < 0.05) | Higher |

Table 1: Effects of HMO-supplemented infant formula on infant gut microbiota composition.[6]

Experimental Protocols

Study Design from Bosheva et al. (2022): [4][5][6]

-

Participants: Healthy, full-term infants (7-21 days old) were randomly assigned to a standard cow's milk-based infant formula (Control Group), the same formula with 1.5 g/L of a five-HMO mix including LNT (Test Group 1), or with 2.5 g/L of the five-HMO mix (Test Group 2). A human milk-fed group was included as a reference.

-

Intervention: Infants consumed the assigned formula for the first 6 months of life.

-

Sample Collection: Fecal samples were collected at baseline, 3 months, and 6 months.

-

Microbiome Analysis: Shotgun metagenomic sequencing was performed on fecal DNA to determine the taxonomic composition of the gut microbiota.

Diagram of LNT Metabolism by Bifidobacterium infantis

Caption: Metabolic pathway of this compound within Bifidobacterium infantis.

Immune System Modulation

LNT and other HMOs play a significant role in the development and modulation of the infant's immune system.[2][7] This is achieved through both indirect and direct mechanisms.

Indirect Immune Modulation via the Gut Microbiota

By promoting a bifidobacteria-dominant gut microbiota, LNT indirectly influences the immune system.[2] The production of SCFAs by these bacteria helps to maintain gut barrier integrity and can modulate the activity of immune cells.[3]

Direct Immune Modulation

LNT can directly interact with immune cells in the gut-associated lymphoid tissue (GALT) and systemically.

-

Anti-adhesive Properties: LNT can act as a soluble decoy receptor, binding to pathogens and preventing their adhesion to the intestinal epithelium, thereby reducing the risk of infection.[2]

-

Modulation of Immune Cell Signaling: Emerging evidence suggests that HMOs, including LNT, can modulate immune cell signaling pathways. Studies on the related HMO, lacto-N-neotetraose (LNnT), have shown that it can attenuate TNF-α-induced inflammation in fetal intestinal epithelial cells by interacting with TNF receptor 1 (TNFR1).[8] It is plausible that LNT has similar mechanisms of action.

Quantitative Data on Immune Markers

In the clinical trial by Bosheva et al. (2022), supplementation with a five-HMO mix containing LNT led to changes in fecal markers of gut maturation and immune function.[5][6]

| Fecal Marker | Control Group (CG) | Test Group 1 (TG1) | Test Group 2 (TG2) |

| Secretory Immunoglobulin A (sIgA) at 3 months | Lower | Higher (p < 0.05 vs CG) | Higher (p < 0.05 vs CG) |

| Alpha-1-antitrypsin at 3 months | Higher | Lower (p < 0.05 vs CG) | Lower (p < 0.05 vs CG) |

| Calprotectin at 6 months | Higher | Lower (p < 0.05 vs CG) | No significant difference |

Table 2: Effect of HMO supplementation on fecal immune and gut maturation markers.[6]

Experimental Protocols

Fecal Biomarker Analysis from Bosheva et al. (2022): [5][6]

-

Sample Preparation: Fecal samples were homogenized and centrifuged to obtain supernatants.

-

sIgA and Calprotectin Measurement: Enzyme-linked immunosorbent assay (ELISA) kits were used to quantify the concentrations of sIgA and calprotectin in the fecal supernatants.

-

Alpha-1-antitrypsin Measurement: An immunoturbidimetric assay was used to determine the concentration of alpha-1-antitrypsin.

Diagram of Potential Immune Modulatory Pathway of LNT

Caption: Potential mechanisms of LNT-mediated immune modulation.

Role in Brain Development

The influence of HMOs on infant neurodevelopment is an area of growing research interest. The gut-brain axis provides a key communication pathway through which gut health can impact brain development and function.

Indirect Mechanisms

By shaping the gut microbiome, LNT can indirectly influence brain development. The microbial metabolites produced, such as SCFAs, can cross the blood-brain barrier and have neuroactive properties. Furthermore, a healthy gut microbiome contributes to the proper development of the immune system, which also plays a role in brain maturation.

Correlational Data on Cognitive Development

A study by Berger et al. (2020) investigated the association between HMO concentrations in breast milk and cognitive development in infants.[9][10][11][12] While this study did not find a direct, independent association between LNT and cognitive scores, it highlighted the complex interplay of various HMOs. Another study did find that a combination of higher concentrations of several HMOs, including LNT, at 1 month was associated with higher cognitive scores at 2 years of age.[13]

| HMO Combination at 1 Month | Association with Cognitive Score at 2 Years |

| Higher LNT, LNnT, LNFP-III, 6'-sialyllactose, 2'-FL and lower LSTb, LNFP-II, fucodisialyllacto-N-hexaose, 3-FL | Positive and significant (β: 0.61; 95% CI: 0.30, 0.92) |

Table 3: Association of HMO combinations with infant cognitive scores.[13]

Experimental Protocols

Cognitive Assessment from Berger et al. (2020): [9][10][11][12]

-

Assessment Tool: The Bayley Scales of Infant and Toddler Development, Third Edition (Bayley-III) was used to assess cognitive, language, and motor development at 24 months of age.

-

HMO Analysis: Human milk samples collected at 1 and 6 months postpartum were analyzed for 19 different HMOs using high-performance liquid chromatography (HPLC).

-

Statistical Analysis: Linear regression models were used to assess the relationship between HMO concentrations and cognitive scores, adjusting for potential confounding variables.

Diagram of the Gut-Brain Axis and the Potential Role of LNT

Caption: The gut-brain axis and the potential influence of LNT.

Conclusion

This compound is a key bioactive component of human milk with multifaceted benefits for the developing infant. Its primary role as a prebiotic establishes a healthy gut microbiome dominated by beneficial bifidobacteria. This, in turn, contributes to the maturation of the immune system and the maintenance of gut barrier function. Direct interactions with the immune system further enhance the infant's defense against pathogens. While the direct impact of LNT on neurodevelopment requires further investigation, its role in the gut-brain axis is a promising area of research. The inclusion of LNT in infant formula represents a significant step towards mimicking the functional benefits of breastfeeding and supporting optimal infant health. Further clinical trials focusing on the specific effects of LNT are warranted to fully elucidate its therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. layerorigin.com [layerorigin.com]

- 3. Inefficient Metabolism of the Human Milk Oligosaccharides this compound and Lacto-N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Infant Formula With a Specific Blend of Five Human Milk Oligosaccharides Drives the Gut Microbiota Development and Improves Gut Maturation Markers: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Infant Formula With a Specific Blend of Five Human Milk Oligosaccharides Drives the Gut Microbiota Development and Improves Gut Maturation Markers: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Interactions of human milk oligosaccharides with the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Human Milk Oligosaccharides 3‐FL, Lacto‐N‐Neotetraose, and LDFT Attenuate Tumor Necrosis Factor‐α Induced Inflammation in Fetal Intestinal Epithelial Cells In Vitro through Shedding or Interacting with Tumor Necrosis Factor Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human milk oligosaccharide 2'-fucosyllactose links feedings at 1 month to cognitive development at 24 months in infants of normal and overweight mothers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human milk oligosaccharide 2’-fucosyllactose links feedings at 1 month to cognitive development at 24 months in infants of normal and overweight mothers | PLOS One [journals.plos.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Human milk oligosaccharide 2’-fucosyllactose links feedings at 1 month to cognitive development at 24 months in infants of normal and overweight mothers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

Lacto-N-tetraose: A Prebiotic Powerhouse for Shaping a Healthy Gut Microbiota

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Lacto-N-tetraose (LNT) is a prominent neutral human milk oligosaccharide (HMO) that plays a crucial role in the early-life development of the gut microbiota.[1] Structurally, LNT is a type I tetrasaccharide with the composition Galβ1-3GlcNAcβ1-3Galβ1-4Glc.[2] Unlike dietary carbohydrates digestible by human enzymes, LNT passes undigested to the colon, where it functions as a selective prebiotic, fostering the growth of beneficial bacteria, particularly Bifidobacterium species.[1][3] This technical guide provides a comprehensive overview of the current scientific understanding of LNT as a prebiotic, with a focus on its metabolism by gut microbes, its impact on the gut environment, and the experimental methodologies used to elucidate these effects.

Mechanism of Action: Selective Fermentation by Bifidobacterium

The prebiotic activity of LNT is primarily attributed to its selective utilization by specific gut commensals, most notably Bifidobacterium longum subsp. infantis (B. infantis).[1][3] This selectivity stems from the specialized enzymatic machinery possessed by these bacteria, which allows them to transport and metabolize LNT, a capability lacking in many other gut microbes.[1]

Metabolic Pathway of this compound in Bifidobacterium infantis

The metabolism of LNT by B. infantis is an intracellular process that begins with the transport of the intact oligosaccharide across the cell membrane via specific ATP-binding cassette (ABC) transporters.[2] Once inside the cell, a series of glycosyl hydrolases cleave the glycosidic bonds of LNT, breaking it down into its constituent monosaccharides: glucose, galactose, and N-acetylglucosamine (GlcNAc).[2] These monosaccharides then enter the central fermentation pathway of bifidobacteria, known as the "bifid shunt" or fructose-6-phosphate phosphoketolase (F6PPK) pathway.[2]

Quantitative Impact on Gut Microbiota and Metabolites

The fermentation of LNT by Bifidobacterium leads to a significant shift in the gut microbial composition and the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs).

Bacterial Growth and SCFA Production

In vitro fermentation studies have consistently demonstrated the potent bifidogenic effect of LNT. B. infantis, in particular, exhibits robust growth when LNT is provided as the sole carbon source. This growth is accompanied by the production of acetate and lactate. Notably, the ratio of acetate to lactate during LNT fermentation is typically higher than that observed with simpler sugars like lactose, a phenomenon attributed to the metabolism of the GlcNAc component of LNT.[2]

Table 1: Growth of Bifidobacterium infantis ATCC 15697 on this compound

| Substrate (2% w/v) | Final Optical Density (OD600nm) | Maximum Growth Rate (k, h-1) |

| This compound | 1.15 ± 0.08 | 0.45 ± 0.02 |

| Lactose | 1.27 ± 0.12 | 0.56 ± 0.03 |

| Galactose | 1.20 ± 0.13 | 0.61 ± 0.02 |

Data adapted from in vitro fermentation studies.[2]

Table 2: Short-Chain Fatty Acid Production from this compound Fermentation by Bifidobacterium infantis ATCC 15697

| Substrate | Acetate (mM) | Lactate (mM) | Acetate:Lactate Ratio |

| This compound | 85.3 ± 2.1 | 46.4 ± 1.1 | 1.84 ± 0.01 |

| Lactose | 75.6 ± 1.5 | 47.8 ± 0.9 | 1.58 ± 0.01 |

| Galactose | 72.9 ± 1.8 | 46.7 ± 1.2 | 1.56 ± 0.01 |

Data represents mean ± standard deviation from triplicate experiments.[2]

Experimental Protocols

The investigation of LNT's prebiotic effects relies on well-defined in vitro and in vivo experimental models.

In Vitro Fermentation Model

A common approach to study the direct effects of LNT on gut bacteria is through in vitro fermentation assays.

1. Bacterial Strains and Culture Conditions:

-

Bacterial Strain: Bifidobacterium longum subsp. infantis ATCC 15697 is a frequently used type strain.

-

Growth Medium: Modified de Man, Rogosa, and Sharpe (mMRS) medium is often used. The standard MRS formulation is modified by replacing glucose with the desired carbohydrate source (e.g., 2% w/v LNT) and omitting sodium acetate.

-

Anaerobic Conditions: Cultures are maintained under strict anaerobic conditions (e.g., using an anaerobic chamber with a gas mix of 5% H₂, 10% CO₂, and 85% N₂) at 37°C.

2. Growth Measurement:

-

Bacterial growth is monitored by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals using a spectrophotometer.

3. Metabolite Analysis (SCFAs):

-

At the end of the fermentation, the culture broth is centrifuged to remove bacterial cells.

-

The supernatant is collected and analyzed for SCFA concentrations using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Gut Barrier Function Model

The impact of LNT and its fermentation products on intestinal barrier integrity can be assessed using in vitro models with human intestinal epithelial cells, such as Caco-2 cells.

1. Cell Culture:

-

Caco-2 cells are cultured on permeable supports (e.g., Transwell® inserts) to form a differentiated and polarized monolayer that mimics the intestinal epithelium.

2. Treatment:

-

The apical side of the Caco-2 monolayer is treated with LNT or the cell-free supernatant from LNT fermentation by Bifidobacterium.

3. Barrier Integrity Assessment:

-

Transepithelial Electrical Resistance (TEER): TEER is measured to assess the tightness of the cellular junctions. An increase in TEER indicates enhanced barrier function.

-

Paracellular Permeability: The passage of a fluorescent marker (e.g., fluorescein isothiocyanate-dextran) from the apical to the basolateral side is quantified to measure paracellular permeability. A decrease in permeability suggests improved barrier integrity.

Signaling Pathways and Host-Microbe Interactions

The beneficial effects of LNT extend beyond its direct impact on the microbiota. The SCFAs produced during LNT fermentation, particularly acetate, can modulate host signaling pathways, influencing gut barrier function and immune responses. Acetate can be utilized by other gut bacteria to produce butyrate, a key energy source for colonocytes that plays a vital role in maintaining gut homeostasis. Furthermore, LNT itself may have direct immunomodulatory effects by interacting with host cell receptors.

Conclusion

This compound is a key prebiotic component of human milk that selectively promotes the growth of beneficial Bifidobacterium species in the gut. Its fermentation leads to the production of SCFAs, which contribute to a healthy gut environment by strengthening the gut barrier and modulating the immune system. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of LNT in promoting gut health and preventing disease. The continued investigation into the intricate mechanisms of LNT-microbiota-host interactions will undoubtedly unveil new avenues for nutritional interventions and the development of next-generation prebiotics.

References

An In-depth Technical Guide to the Immunomodulatory Properties of Lacto-N-tetraose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lacto-N-tetraose (LNT) is a prominent neutral human milk oligosaccharide (HMO) that plays a crucial role in the development of the infant immune system. Beyond its well-established prebiotic functions, LNT exhibits direct immunomodulatory properties that are of significant interest for therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of LNT's immunomodulatory effects, detailing its impact on intestinal epithelial cells and immune cells, and exploring the potential signaling pathways involved. This document synthesizes available quantitative data, outlines key experimental methodologies, and presents visual representations of the underlying molecular mechanisms to support further research and development in this field. While much of the detailed mechanistic work has been conducted on its isomer, Lacto-N-neotetraose (LNnT), this guide will focus on the data available for LNT and use findings from related compounds to highlight areas for future investigation.

Introduction

Human milk oligosaccharides (HMOs) are a complex and dynamic group of glycans that are the third most abundant solid component of human milk.[1][2] They are structurally diverse and play a significant role in infant health, including shaping the gut microbiota, preventing pathogen adhesion, and modulating the immune system.[2][3] this compound (LNT), a neutral core HMO, is one of the most abundant of these bioactive molecules.[3][4] Its structure consists of a lactose core elongated with a lacto-N-biose unit (Galβ1-3GlcNAcβ1-3Galβ1-4Glc).[2] While the prebiotic effects of LNT are well-documented, its direct interactions with the host's immune system are an area of growing research, with implications for the development of novel immunomodulatory therapeutics.[2][3]

Immunomodulatory Effects on Intestinal Epithelial Cells

The intestinal epithelium is the first point of contact for LNT and plays a critical role in immune surveillance. In vitro studies have begun to elucidate the direct effects of LNT on these cells.